2-{4-[(4-chlorophenyl)sulfanyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione
Overview
Description
2-{4-[(4-chlorophenyl)sulfanyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindoles and derivatives It is characterized by the presence of a hexahydro-1H-isoindole-1,3(2H)-dione core structure with a 4-[(4-chlorophenyl)sulfanyl]phenyl substituent
Preparation Methods
The synthesis of 2-{4-[(4-chlorophenyl)sulfanyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorothiophenol with a suitable phenyl derivative to form the 4-[(4-chlorophenyl)sulfanyl]phenyl intermediate. This intermediate is then subjected to cyclization reactions under specific conditions to yield the final hexahydro-1H-isoindole-1,3(2H)-dione structure .
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The use of microwave-assisted synthesis and other advanced techniques can also be explored to improve efficiency .
Chemical Reactions Analysis
2-{4-[(4-chlorophenyl)sulfanyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert specific functional groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{4-[(4-chlorophenyl)sulfanyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-{4-[(4-chlorophenyl)sulfanyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-{4-[(4-chlorophenyl)sulfanyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:
{2-[(4-chlorophenyl)sulfanyl]phenyl}methanol: This compound has a similar chlorophenylsulfanyl group but differs in the core structure, which is a methanol derivative.
(2-chlorophenyl)[4-(phenylsulfonyl)-1-piperazinyl]methanone: This compound contains a chlorophenyl group and a piperazinyl moiety, making it structurally related but functionally distinct.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)sulfanylphenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2S/c21-13-5-9-15(10-6-13)25-16-11-7-14(8-12-16)22-19(23)17-3-1-2-4-18(17)20(22)24/h5-12,17-18H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCQLVLKRHUORD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)SC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.